Cerium dioxide

Vue d'ensemble

Description

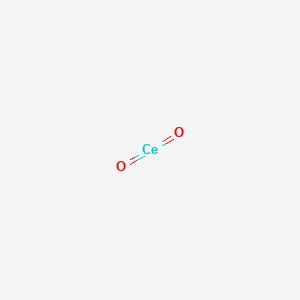

Cerium Dioxide is an inorganic compound with the formula CeO2. It is a pale yellow-white powder in its pure state and exhibits an array of remarkable properties that find use in various fields, from catalysis and energy storage to medicine and cosmetics .

Synthesis Analysis

Cerium Dioxide is produced from cerium ores such as monazite and bastnasite. The process involves crushing the ore, followed by acidic or alkaline extraction. After purification to remove impurities, cerium is separated from other rare earth elements. The resultant cerium (III) salts are then treated with an oxidizing agent to yield Cerium Dioxide .

Molecular Structure Analysis

Cerium Dioxide is notable for its oxidizing and reducing capabilities. This duality derives from cerium’s ability to alternate between the +3 and +4 oxidation states, which lends Cerium Dioxide its excellent catalytic properties .

Chemical Reactions Analysis

Cerium Dioxide is becoming an ubiquitous constituent in catalytic systems for a variety of applications. It is integral in reducing harmful emissions by converting carbon monoxide and nitrogen oxides into less harmful substances .

Physical And Chemical Properties Analysis

Cerium Dioxide possesses high thermal stability and resistance to corrosive environments. Its chemical formula is CeO2, with a molar mass of 172.115 g/mol. It appears as a white or pale yellow solid, with a density of 7.65 g/cm3. Its melting point is 2,400°C and boiling point is 3,500°C .

Applications De Recherche Scientifique

1. Catalysts in Energy Storage and Conversion Cerium dioxide has been widely used as a catalyst in energy storage and conversion applications . The importance of CeO2 in this field stems from its oxygen storage capacity, which allows it to release oxygen under reducing conditions and store oxygen by filling oxygen vacancies under oxidizing conditions . It’s used both as a support and as a catalyst itself .

Environmental Remediation

CeO2 nanoparticles have found wide application in environmental remediation . Their unique properties make them effective in removing pollutants from the environment .

Photocatalytic Dye Degradation

CeO2 nanoparticles have shown significant potential in photocatalytic dye degradation . They can effectively break down complex dyes into simpler, less harmful compounds, thereby helping to clean up polluted water bodies .

Biological Applications

CeO2 nanoparticles have diverse biological applications . They have been used as antibacterial agents, antifungal agents, antioxidants, and even in antidiabetic and anticancer treatments .

Industrial Applications

Cerium dioxide is used in various industrial applications, including as polishing agents, in solid oxide fuel cells, and in solar cells . It’s also used in glass technology, pigments, and stainless steel .

Energy Production and Storage

CeO2-based materials are used in energy production and storage . They are used in fuel cells, gas sensors, and energy storage devices .

Sensors

CeO2 nanoparticles have been used in the development of various sensors . Their unique properties make them ideal for detecting changes in environmental conditions .

Cosmetics and Radioprotection

Cerium dioxide is used in cosmetics due to its ability to protect the skin from ultraviolet (UV) radiation . It’s also used in radioprotection .

Mécanisme D'action

Target of Action

Cerium dioxide nanoparticles (CeO2 NPs) are known for their unique antibacterial properties . They primarily target bacterial cells, including strains like E. coli and S. aureus . The primary targets within these cells are the cellular structures and metabolic processes that are disrupted by the action of the CeO2 NPs .

Mode of Action

The mode of action of CeO2 NPs is based on their distinct antibacterial mechanism, which involves the reversible conversion between two valence states of cerium (Ce(III) and Ce(IV)) . This redox activity allows CeO2 NPs to interact with their targets and induce changes that lead to the death of the bacterial cells . Additionally, CeO2 NPs possess enzyme-like activities, including superoxide dismutase (SOD)-, catalase-, and peroxidase-like properties .

Biochemical Pathways

The biochemical pathways affected by CeO2 NPs involve the generation of reactive oxygen species (ROS) and the disruption of cellular metabolism . The reversible conversion between the two valence states of cerium allows CeO2 NPs to act as a catalyst for both oxidation and reduction reactions . This can lead to the generation of ROS, which can cause oxidative stress and damage to cellular components, ultimately leading to cell death .

Pharmacokinetics

The pharmacokinetics of CeO2 NPs, including their absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding their bioavailability and potential toxicity . A physiologically based pharmacokinetic (PBPK) model has been developed to describe the time courses of CeO2 NPs in various tissues of rats . This model can provide important information to evaluate their toxicity to biological organisms .

Result of Action

The result of the action of CeO2 NPs is the inhibition of bacterial growth and the death of bacterial cells . This is achieved through the generation of ROS, which can cause oxidative stress and damage to cellular components . In addition to their antibacterial properties, CeO2 NPs also exhibit antioxidant, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of CeO2 NPs can be influenced by various environmental factors. For instance, the synthesis method of CeO2 NPs can affect their toxicity and compatibility with living tissues . Furthermore, the presence of other substances in the environment, such as other metal ions or organic matter, can also affect the activity of CeO2 NPs .

Safety and Hazards

Orientations Futures

Cerium Dioxide is emerging as a unique material, holding great promise for future market breakthroughs. It is being used in a wide range of catalytic applications, such as fuel cells, reforming processes, photocatalysis, water-gas shift reaction, thermochemical water splitting, and organic reactions .

Propriétés

IUPAC Name |

dioxocerium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETPSERCERDGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

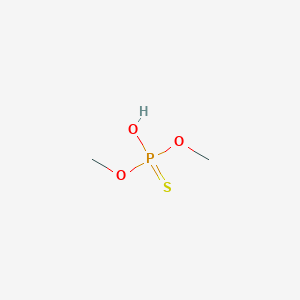

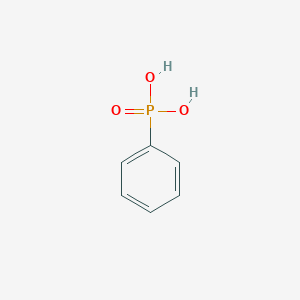

O=[Ce]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeO2 | |

| Record name | cerium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White (pure) to pale yellow crystals; Insoluble in water; [Merck Index] | |

| Record name | Ceric oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cerium dioxide | |

CAS RN |

1306-38-3 | |

| Record name | Ceria | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceric oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B72735.png)